5-(Bromomethyl)-4,4-dimethyl-2-phenyl-1,3-dioxolane
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Overview
Description
5-(Bromomethyl)-4,4-dimethyl-2-phenyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. This compound features a bromomethyl group attached to a dioxolane ring, which is further substituted with phenyl and dimethyl groups. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-4,4-dimethyl-2-phenyl-1,3-dioxolane typically involves the bromination of a suitable precursor. One common method is the bromination of 4,4-dimethyl-2-phenyl-1,3-dioxolane using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-4,4-dimethyl-2-phenyl-1,3-dioxolane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of new carbon-heteroatom bonds.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether are common reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include alcohols and ketones.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
5-(Bromomethyl)-4,4-dimethyl-2-phenyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-4,4-dimethyl-2-phenyl-1,3-dioxolane primarily involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-2-phenyl-1,3-dioxolane: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
5-(Chloromethyl)-4,4-dimethyl-2-phenyl-1,3-dioxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group. Chloromethyl is less reactive than bromomethyl in nucleophilic substitution reactions.
5-(Hydroxymethyl)-4,4-dimethyl-2-phenyl-1,3-dioxolane: Contains a hydroxymethyl group, making it more suitable for oxidation reactions.
Uniqueness
The presence of the bromomethyl group in 5-(Bromomethyl)-4,4-dimethyl-2-phenyl-1,3-dioxolane makes it particularly reactive towards nucleophiles, which is a key feature that distinguishes it from similar compounds. This reactivity is leveraged in various synthetic and research applications, making it a valuable compound in organic chemistry.
Properties
CAS No. |
89995-41-5 |
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Molecular Formula |
C12H15BrO2 |
Molecular Weight |
271.15 g/mol |
IUPAC Name |
5-(bromomethyl)-4,4-dimethyl-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C12H15BrO2/c1-12(2)10(8-13)14-11(15-12)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3 |
InChI Key |
KYWQBIXQKSKZCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(O1)C2=CC=CC=C2)CBr)C |
Origin of Product |
United States |
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